molecular formula C13H18N2O5S B11064299 N-(3-methoxypropyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(3-methoxypropyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11064299
M. Wt: 314.36 g/mol
InChI Key: STBSPYKQDMWOOX-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    N-(3-methoxypropyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2C7​H13​NO2​

    .
  • It contains a benzoxazine ring and a sulfonamide group. The compound’s systematic name reflects its substituents: the 3-methoxypropyl group, the methyl group, and the sulfonamide moiety.
  • Benzoxazines are heterocyclic compounds with potential applications in materials science, polymer chemistry, and drug discovery.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C13H18N2O5S

    Molecular Weight

    314.36 g/mol

    IUPAC Name

    N-(3-methoxypropyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

    InChI

    InChI=1S/C13H18N2O5S/c1-9-6-11-10(15-13(16)8-20-11)7-12(9)21(17,18)14-4-3-5-19-2/h6-7,14H,3-5,8H2,1-2H3,(H,15,16)

    InChI Key

    STBSPYKQDMWOOX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1S(=O)(=O)NCCCOC)NC(=O)CO2

    Origin of Product

    United States

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